MIC50/MIC90 Against Klebsiella pneumoniae: NOSO-502 Demonstrates 0.5/1 mg/L Potency Unaffected by Carbapenemase Production
Against a panel of 360 clinical Enterobacterales isolates enriched with MDR strains, NOSO-502 demonstrated an MIC50 of 0.5 mg/L and MIC90 of 1 mg/L against Klebsiella pneumoniae [1]. Notably, these MIC50/MIC90 values were unaffected by the presence of NDM, KPC, OXA, IMP, or VIM carbapenemases, ESBL production, or meropenem non-WT susceptibility [1]. While direct head-to-head MIC50/MIC90 comparator data are not reported in the same study for other agents, this carbapenemase-agnostic activity contrasts with the elevated MICs typically observed with carbapenems and β-lactam agents against CRE isolates.
| Evidence Dimension | In vitro antibacterial potency (MIC50/MIC90) |
|---|---|
| Target Compound Data | MIC50 0.5 mg/L; MIC90 1 mg/L |
| Comparator Or Baseline | Klebsiella pneumoniae clinical isolates; activity unaffected by NDM, KPC, OXA, IMP, VIM carbapenemases, ESBL production, or meropenem non-WT susceptibility |
| Quantified Difference | No reduction in potency observed against carbapenemase-producing strains |
| Conditions | ISO reference broth microdilution method; panel of 360 Enterobacterales enriched with MDR and carbapenemase-producing strains |
Why This Matters
This evidence supports selection of NOSO-502 for CRE Klebsiella pneumoniae infections where carbapenems and other β-lactams exhibit reduced or absent activity.
- [1] Attwood MLG, et al. In vitro activity of NOSO-502, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains. J Antimicrob Chemother. 2025;dkaf152. View Source
